molecular formula C16H21N3O2 B3117844 tert-Butyl 3-(1,8-naphthyridin-2-yl)propylcarbamate CAS No. 227751-85-1

tert-Butyl 3-(1,8-naphthyridin-2-yl)propylcarbamate

Cat. No. B3117844
CAS RN: 227751-85-1
M. Wt: 287.36 g/mol
InChI Key: IHHHMZZLMBLAEO-UHFFFAOYSA-N
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Description

“tert-Butyl 3-(1,8-naphthyridin-2-yl)propylcarbamate” is a chemical compound with the molecular formula C16H21N3O2 . It is a derivative of 1,8-naphthyridine, which is an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties .


Synthesis Analysis

The synthesis of 1,8-naphthyridines, which includes “this compound”, has been a subject of considerable interest. The synthesis methods include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C16H21N3O2/c1-16(2,3)21-15(20)18-11-5-7-13-9-8-12-6-4-10-17-14(12)19-13/h4,6,8-10H,5,7,11H2,1-3H3,(H,18,20) .


Chemical Reactions Analysis

The chemical reactions involving 1,8-naphthyridines, such as “this compound”, are diverse. They include multicomponent reactions that can efficiently generate a diverse set of complex molecular architectures .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 287.36 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

1. Chemical Synthesis

tert-Butyl 3-(1,8-naphthyridin-2-yl)propylcarbamate is involved in the synthesis of various chemical compounds. For instance, it's used in a one-pot method for the preparation of 1,8-naphthyridine derivatives, a process that includes dimetalation followed by reaction with β-dimethylamino or β-alkoxyacrolein derivatives. This method is crucial for the efficient synthesis of both 1,8-naphthyridines and 1,6-naphthyridines, demonstrating the versatility of this compound in chemical syntheses (Zhichkin et al., 2006).

2. Catalyst for Water Oxidation

A complex formed from the reaction of this compound and other compounds demonstrates significant activity as a catalyst for water oxidation. This catalytic activity is vital for industrial and environmental chemistry processes, emphasizing the role of this compound in facilitating essential chemical reactions (Zong & Thummel, 2005).

3. Antimycobacterial Activity

In the field of medicinal chemistry, derivatives of this compound exhibit significant antimycobacterial activities. These compounds have been synthesized and evaluated for their effectiveness against various strains of Mycobacterium tuberculosis, highlighting the potential of this compound in developing new antimycobacterial agents (Sriram et al., 2007).

4. Enantioselective Sensing

The compound also plays a role in enantioselective sensing. A derivative of this compound has been synthesized and used to form a highly fluorescent scandium complex. This complex is utilized in enantioselective sensing of chiral amino alcohols, demonstrating the compound's importance in analytical chemistry and chiral analysis (Liu et al., 2008).

5. Synthesis of Novel Compounds

This compound is also instrumental in the synthesis of novel compounds. For instance, it has been used in the synthesis of naphthyridone derivatives containing 8-alkoxyimino-1,6-dizaspiro[3.4]octane scaffolds. These derivatives have potential applications in various fields, including materials science and pharmaceuticals (Feng et al., 2011).

Future Directions

The development of methods for the synthesis of 1,8-naphthyridines, including “tert-Butyl 3-(1,8-naphthyridin-2-yl)propylcarbamate”, has been of considerable interest to the synthetic community. Efforts are being made to develop more ecofriendly, safe, and atom-economical approaches . This suggests that future research may focus on improving the synthesis methods and exploring the potential applications of these compounds.

properties

IUPAC Name

tert-butyl N-[3-(1,8-naphthyridin-2-yl)propyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-16(2,3)21-15(20)18-11-5-7-13-9-8-12-6-4-10-17-14(12)19-13/h4,6,8-10H,5,7,11H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHHMZZLMBLAEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC1=NC2=C(C=CC=N2)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701177524
Record name 1,1-Dimethylethyl N-[3-(1,8-naphthyridin-2-yl)propyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701177524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

227751-85-1
Record name 1,1-Dimethylethyl N-[3-(1,8-naphthyridin-2-yl)propyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=227751-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[3-(1,8-naphthyridin-2-yl)propyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701177524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 11-4 (5.0 g, 24.8 mmol), 1-3, 2-amino-3-formylpyridine (3.6 g, 29.8 mmol) and 20% KOH (1 ml) in absolute ethanol (100 mL) was heated at reflux for 8 h. Following evaporative removal of the solvent, the residue was chromatographed (silica gel, 70:28:2 chloroform/ethyl acetate/methanol) to give 11-6 as a yellow oil.
Name
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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